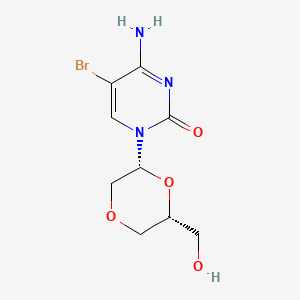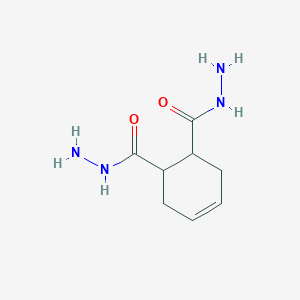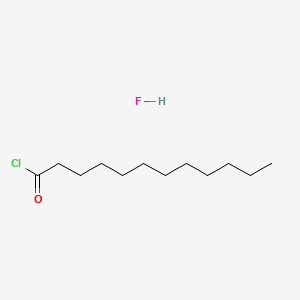
Dodecanoyl chloride;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of dodecanoic acid (lauric acid) and is primarily used in organic synthesis as a reagent for introducing the dodecanoyl group into various compounds . This compound is known for its reactivity and is commonly used in the preparation of esters and amides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced using similar methods but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form dodecanoic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with dodecanoyl chloride in the presence of a base (e.g., pyridine) to form esters.
Amines: React with dodecanoyl chloride to form amides.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Dodecanoic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Dodecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of esters and amides.
Medicine: Investigated for its potential antimicrobial properties when used to modify biomaterials.
Industry: Used in the production of low-friction boundary lubricants and hydrophobic biomaterials.
Mecanismo De Acción
The mechanism of action of dodecanoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets are the hydroxyl and amino groups of the nucleophiles, and the reaction proceeds through the formation of a tetrahedral intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoyl Chloride: A shorter-chain acid chloride with similar reactivity but different physical properties.
Octanoyl Chloride: Another medium-chain acid chloride with similar applications in organic synthesis.
Oleoyl Chloride: A long-chain unsaturated acid chloride used in similar applications.
Uniqueness
Dodecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to hexanoyl and octanoyl chlorides provides enhanced hydrophobicity, making it particularly useful in the modification of biomaterials to improve their solubility in organic solvents .
Propiedades
Número CAS |
80584-96-9 |
|---|---|
Fórmula molecular |
C12H24ClFO |
Peso molecular |
238.77 g/mol |
Nombre IUPAC |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
Clave InChI |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)Cl.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


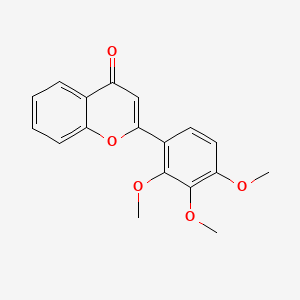
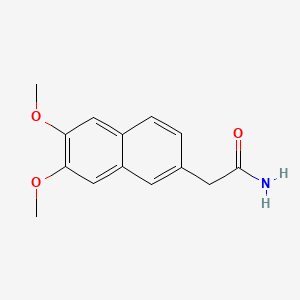
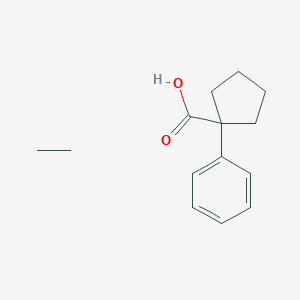
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
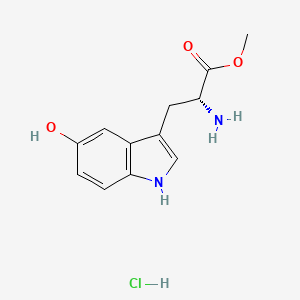
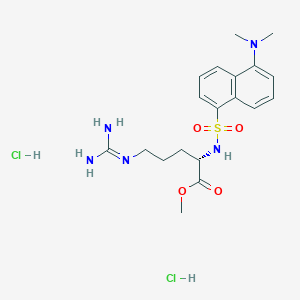
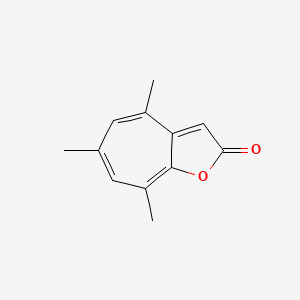
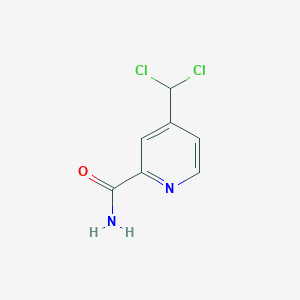
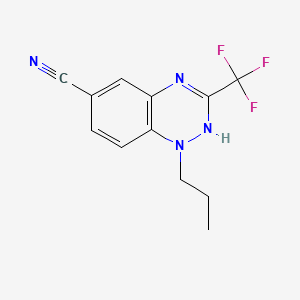
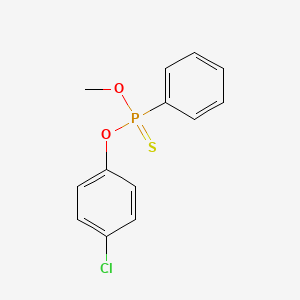
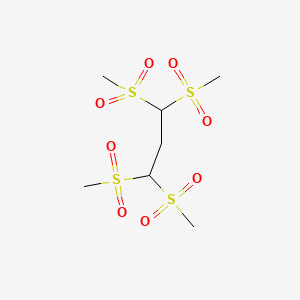
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
